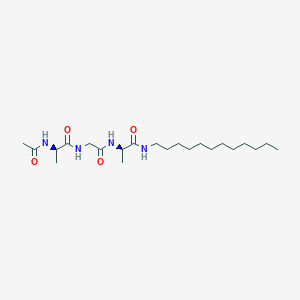
D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl-: is a complex chemical compound with a molecular formula of C22H42N4O4 and a molecular weight of 426.59 g/mol . This compound is characterized by its intricate structure, which includes multiple bonds and secondary amides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl- typically involves the sequential coupling of amino acids and fatty acid chains. The process begins with the protection of amino groups, followed by the coupling of D-alanine with N-acetyl-D-alanylglycine.
Industrial Production Methods
Industrial production of this compound often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides and peptide-like compounds. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin .
Análisis De Reacciones Químicas
Types of Reactions
D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution, where nucleophiles such as hydroxide ions or amines replace functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Hydroxide ions, amines; reactions are often carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- L-Alaninamide, N-acetyl-L-alanylglycyl-N-dodecyl-
- D-Alaninamide, N-acetyl-D-alanylglycyl-N-octyl-
- D-Alaninamide, N-acetyl-D-alanylglycyl-N-hexyl-
Uniqueness
D-Alaninamide, N-acetyl-D-alanylglycyl-N-dodecyl- is unique due to its specific combination of amino acids and fatty acid chains.
Propiedades
Número CAS |
849418-68-4 |
|---|---|
Fórmula molecular |
C22H42N4O4 |
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-N-[2-[[(2R)-1-(dodecylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide |
InChI |
InChI=1S/C22H42N4O4/c1-5-6-7-8-9-10-11-12-13-14-15-23-21(29)18(3)26-20(28)16-24-22(30)17(2)25-19(4)27/h17-18H,5-16H2,1-4H3,(H,23,29)(H,24,30)(H,25,27)(H,26,28)/t17-,18-/m1/s1 |
Clave InChI |
VHWFHHOMVKSEMM-QZTJIDSGSA-N |
SMILES isomérico |
CCCCCCCCCCCCNC(=O)[C@@H](C)NC(=O)CNC(=O)[C@@H](C)NC(=O)C |
SMILES canónico |
CCCCCCCCCCCCNC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


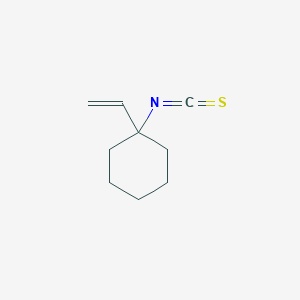


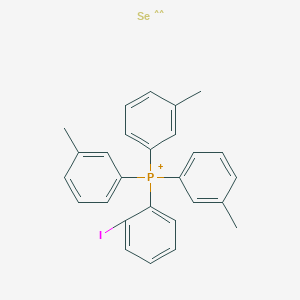
![Methyl 4-[(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14181779.png)
![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)


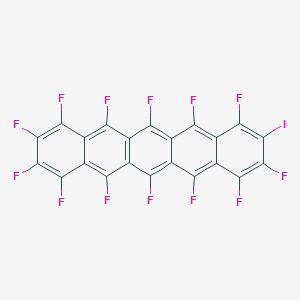

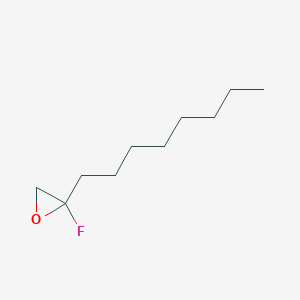
![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)


